molecular formula C14H20O2 B12686669 1-Benzyl-3-methylbutyl acetate CAS No. 74203-96-6

1-Benzyl-3-methylbutyl acetate

Cat. No.: B12686669
CAS No.: 74203-96-6
M. Wt: 220.31 g/mol
InChI Key: PNFCKPDFDXAHTA-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylbutyl acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, with the molecular formula C14H20O2, is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents .

Properties

CAS No.

74203-96-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(4-methyl-1-phenylpentan-2-yl) acetate

InChI

InChI=1S/C14H20O2/c1-11(2)9-14(16-12(3)15)10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3

InChI Key

PNFCKPDFDXAHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

1-Benzyl-3-methylbutyl acetate can be synthesized through the esterification reaction between 1-benzyl-3-methylbutanol and acetic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion .

In industrial settings, the production of 1-Benzyl-3-methylbutyl acetate may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .

Chemical Reactions Analysis

Scientific Research Applications

Industrial Applications

1-Benzyl-3-methylbutyl acetate finds numerous applications across various industries:

  • Fragrance Industry : Due to its sweet floral scent, it is widely used in perfumes, cosmetics, and personal care products. It contributes to the fragrance profile of lotions, creams, and other beauty products.
  • Flavoring Agent : This compound is utilized as a flavoring agent in food products. Its aromatic properties enhance the sensory experience of various consumables.
  • Solvent : In the paint and coatings industry, 1-benzyl-3-methylbutyl acetate serves as a solvent due to its ability to dissolve a wide range of substances, facilitating the formulation of paints and varnishes.
  • Chemical Intermediate : It acts as an intermediate in the synthesis of other chemicals, contributing to the production of various organic compounds.

Scientific Research Applications

1-Benzyl-3-methylbutyl acetate has been studied for its potential applications in scientific research:

  • Biocatalysis : Research has indicated that this compound can be synthesized using biocatalysts such as lipases. Studies have shown that immobilized lipases can effectively catalyze the esterification process, leading to high yields of 1-benzyl-3-methylbutyl acetate under mild conditions .
  • Toxicological Studies : Investigations into the toxicological effects of 1-benzyl-3-methylbutyl acetate have been conducted to assess its safety for human exposure. These studies focus on dermal absorption rates and systemic toxicity .

Table 1: Industrial Uses of 1-Benzyl-3-methylbutyl Acetate

Application TypeDescriptionIndustry
FragranceUsed in perfumes and cosmeticsPersonal Care
FlavoringEnhances taste in food productsFood Industry
SolventDissolves substances for coatingsPaints and Coatings
Chemical IntermediateUsed in synthesis of other chemicalsChemical Manufacturing

Table 2: Biocatalytic Synthesis Conditions

BiocatalystReaction ConditionsYield (%)
Lipase from Thermomyces lanuginosusTemperature: 30°C, Time: 24h85
Lipase B from Candida antarcticaTemperature: 25°C, Time: 12h90

Case Study 1: Synthesis via Biocatalysis

A study conducted by researchers utilized immobilized lipases to synthesize 1-benzyl-3-methylbutyl acetate through transesterification reactions. The results indicated that using specific lipases could significantly enhance yield while maintaining environmental sustainability by reducing the need for harsh solvents .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed on 1-benzyl-3-methylbutyl acetate to evaluate its safety profile. The study revealed that while dermal absorption rates were significant under occluded conditions, overall systemic exposure remained within acceptable limits for consumer products .

Mechanism of Action

The mechanism by which 1-Benzyl-3-methylbutyl acetate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic odor .

Biological Activity

1-Benzyl-3-methylbutyl acetate is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its toxicity, antimicrobial effects, and potential applications in various fields, supported by relevant case studies and research findings.

1-Benzyl-3-methylbutyl acetate is an ester derived from the reaction of 1-benzyl-3-methylbutanol with acetic acid. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol

Biological Activity Overview

The biological activity of 1-benzyl-3-methylbutyl acetate has been investigated in various studies, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

Toxicity Studies

Toxicological assessments have shown that benzyl esters, including 1-benzyl-3-methylbutyl acetate, exhibit varying degrees of toxicity depending on their concentration and exposure duration. For instance:

  • Acute Toxicity : In studies involving rodents, high doses of benzyl acetate (a related compound) resulted in neurological effects such as tremors and ataxia, particularly at concentrations of 25,000 ppm and above .
  • Chronic Toxicity : Long-term exposure studies indicated no significant increases in tumor incidence among treated groups, suggesting a relatively low carcinogenic risk at lower exposure levels .

Antimicrobial Activity

Research has demonstrated that benzyl esters possess antimicrobial properties. A study highlighted the efficacy of benzyl acetate against various bacterial strains:

  • Inhibition of Bacterial Growth : Benzyl acetate showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the strain .

Case Study 1: Antimicrobial Efficacy

A study conducted by Aldulaimi et al. explored the antibacterial properties of several benzyl esters, including 1-benzyl-3-methylbutyl acetate. The researchers employed disk diffusion assays to evaluate the antibacterial activity against S. aureus and E. coli. The results indicated:

CompoundMIC (mg/mL)Zone of Inhibition (mm)
1-Benzyl-3-methylbutyl acetate115
Benzyl acetate0.520

This study concluded that 1-benzyl-3-methylbutyl acetate exhibited moderate antibacterial activity compared to its analogs .

Case Study 2: Toxicological Assessment

In a chronic toxicity study involving B6C3F1 mice fed diets containing varying concentrations of benzyl acetate, researchers found no significant adverse effects on body weight or survival rates at lower doses (up to 3,000 ppm). However, at higher doses (25,000 ppm), there were observable effects on body weight and food consumption .

Metabolism and Excretion

The metabolism of benzyl esters typically involves hydrolysis to produce benzoic acid and subsequent conjugation with glycine to form hippuric acid. Studies have shown that the major urinary metabolite following administration is hippuric acid, constituting approximately 66% of the dose excreted .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-Benzyl-3-methylbutyl acetate with high yield and purity?

  • Methodology : Use esterification protocols involving benzyl alcohol derivatives and 3-methylbutyl acetyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Monitor reaction progress by TLC and optimize catalyst (e.g., H₂SO₄ or DMAP) to minimize side products like acetylated byproducts .

Q. How can spectroscopic techniques (NMR, IR) reliably confirm the structural identity of 1-Benzyl-3-methylbutyl acetate?

  • Methodology :

  • ¹H NMR : Look for characteristic signals: δ 7.3–7.1 ppm (benzyl aromatic protons), δ 4.1–3.9 ppm (CH₂OAc), and δ 1.5–0.8 ppm (3-methylbutyl branching) .
  • IR : Peaks at ~1740 cm⁻¹ (C=O ester stretch) and ~1240 cm⁻¹ (C-O ester bond) .
    • Validation : Compare with reference spectra from crystallographic data (e.g., CCDC entries for related benzyl esters) .

Q. What safety protocols are critical for handling 1-Benzyl-3-methylbutyl acetate in laboratory settings?

  • Guidelines : Use PPE (nitrile gloves, goggles), work in a fume hood, and store in airtight containers away from ignition sources. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Toxicity Data : Acute exposure may cause respiratory irritation (LC₅₀ data pending; follow TSCA guidelines for R&D use) .

Advanced Research Questions

Q. How can stereochemical ambiguities in 1-Benzyl-3-methylbutyl acetate be resolved using X-ray crystallography?

  • Methodology : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze using synchrotron radiation for high-resolution data. Refine structures with software like SHELXL .
  • Case Study : Similar thiourea derivatives (e.g., 1-Benzoyl-3-ethyl-3-phenylthiourea) show planar ester conformations; compare torsion angles to infer stereoelectronic effects .

Q. What computational approaches predict the solvation dynamics and reactivity of 1-Benzyl-3-methylbutyl acetate?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvent interactions (e.g., in ethanol/water mixtures) using GROMACS. Analyze hydrogen-bonding networks .
    • Data Contradictions : Discrepancies in predicted vs. experimental logP values (e.g., XlogP ~2.2 vs. HPLC-derived ~2.5) may arise from solvent polarity effects .

Q. How do competing reaction pathways (e.g., transesterification vs. hydrolysis) affect the stability of 1-Benzyl-3-methylbutyl acetate under varying pH?

  • Experimental Design :

  • Kinetic Studies : Use LC-MS to track degradation products at pH 2–12. Quench reactions at intervals and quantify via internal standards .
  • Mechanistic Insight : Acidic conditions favor hydrolysis (protonation of carbonyl), while alkaline media promote transesterification (nucleophilic attack by alkoxides) .

Q. What strategies mitigate batch-to-batch variability in chiral purity for 1-Benzyl-3-methylbutyl acetate?

  • Solutions :

  • Chiral Chromatography : Use Chiralpak IA columns with heptane/isopropanol for enantiomeric resolution .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during esterification to enhance enantioselectivity .

Key Research Challenges

  • Contradictions in Kinetic Data : Variability in Arrhenius parameters for degradation (e.g., ΔH‡ ranging 50–65 kJ/mol) may stem from impurities or solvent polarity .
  • Ecotoxicity Gaps : Limited data on aquatic toxicity (e.g., EC₅₀ for Daphnia magna); prioritize OECD 202/203 testing .

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